4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine
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Overview
Description
4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine is a chemical compound with the molecular formula C8H11NOS It is a member of the thienopyran family, which is characterized by a fused ring structure containing both sulfur and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[3,2-c]pyran derivative with a suitable amine source. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of N-alkylated products.
Scientific Research Applications
4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanamine can be compared with other thienopyran derivatives:
6,7-Dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid: Another thienopyran derivative with different functional groups.
4H,6H,7H-thieno[3,2-c]pyran-4-ylmethanol: Similar structure but with a hydroxyl group instead of an amine group.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
6,7-dihydro-4H-thieno[3,2-c]pyran-4-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c9-5-7-6-2-4-11-8(6)1-3-10-7/h2,4,7H,1,3,5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVKUIFBCHQTHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=C1SC=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481296 |
Source
|
Record name | 1-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63932-26-3 |
Source
|
Record name | 1-(6,7-Dihydro-4H-thieno[3,2-c]pyran-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20481296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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